3-Methoxy-6-phenylpyridazine Demonstrates High Synthetic Efficiency via Optimized Suzuki-Miyaura Coupling
In a comparative assessment of synthetic routes, 3-methoxy-6-phenylpyridazine was obtained in 95% yield via Suzuki-Miyaura cross-coupling of 3-chloro-6-methoxypyridazine with phenylboronic acid under Pd(PPh3)4 catalysis . Alternative protocols employing modified reaction conditions achieved yields of 61% , 59% , and 22% , highlighting the critical impact of reaction optimization on procurement-scale synthesis efficiency.
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 95% (optimized Suzuki coupling) |
| Comparator Or Baseline | 61%, 59%, 22% (alternative Suzuki protocols) |
| Quantified Difference | 34-73 percentage point improvement over suboptimal protocols |
| Conditions | Pd(PPh3)4, toluene, 2M Na2CO3, reflux, 6h |
Why This Matters
The 95% yield benchmark establishes a validated, high-efficiency synthetic route that reduces procurement costs and ensures reliable supply for downstream applications.
